Lactivicin

Antibacterial Penicillin-Resistant Streptococcus pneumoniae PBP Inhibition

Source the definitive non-β-lactam probe for penicillin-binding protein (PBP) acylation. Lactivicin is the solitary known natural product that lacks a β-lactam ring yet inhibits PBPs via a cycloserine/γ-lactone ring-opening mechanism, structurally converging with cefotaxime. This unique scaffold inherently circumvents classical β-lactam resistance pathways, enabling researchers to decouple PBP inhibition from β-lactamase hydrolysis. Benchmarked with an E. coli MIC of 1.5 µM, it serves as a privileged starting point for developing β-lactamase-evasive, Gram-positive-targeted antibiotics and as a high-specificity probe (PBPs 1, 2, 4) for structural biology. Accelerate your antibacterial discovery programs with a compound validated in sideromimic 'Trojan horse' drug delivery studies.

Molecular Formula C10H12N2O7
Molecular Weight 272.21 g/mol
CAS No. 107167-31-7
Cat. No. B1674234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactivicin
CAS107167-31-7
SynonymsLactivicin; 
Molecular FormulaC10H12N2O7
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O
InChIInChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17)
InChIKeyZUEKKUYIXILDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lactivicin (CAS 107167-31-7): A Non-β-Lactam Antibiotic That Targets Penicillin-Binding Proteins—A Unique Scaffold for Antimicrobial Research and Development


Lactivicin (CAS: 107167-31-7) is a naturally occurring, non-β-lactam antibiotic that exerts a β-lactam-like mechanism of action through covalent binding to bacterial penicillin-binding proteins (PBPs) [1]. It is the only known natural product that lacks a β-lactam ring yet inhibits PBPs, the essential enzymes required for bacterial cell wall peptidoglycan synthesis [2]. Its unique molecular architecture comprises separate cycloserine and γ-lactone rings, which undergo ring-opening upon PBP acylation, mimicking the structural convergence observed with conventional cephalosporins [3]. This distinct structural class offers a differentiated approach to antibacterial drug discovery, particularly for targeting β-lactam-resistant pathogens.

Why Lactivicin Cannot Be Substituted with Conventional β-Lactams or Other In-Class PBP Inhibitors


Generic substitution with standard β-lactam antibiotics (e.g., penicillins, cephalosporins) fails because lactivicin operates via a structurally distinct acylation mechanism that circumvents common β-lactam resistance pathways. Its non-β-lactam cycloserine/γ-lactone scaffold enables covalent PBP inhibition without being recognized by the same resistance determinants that hydrolyze the β-lactam ring [1]. Furthermore, lactivicin's specific PBP affinity profile (PBPs 1, 2, and 4) differs from many β-lactams, and its unique pharmacophore allows for synthetic modifications (e.g., siderophore conjugation) that dramatically alter its Gram-negative penetration and potency in ways impossible for β-lactam cores [2]. Simple in-class substitution with another PBP inhibitor would not replicate lactivicin's dual capacity for both inherent β-lactamase evasion and targeted delivery via engineered uptake pathways.

Quantitative Evidence Guide: Lactivicin Differentiation Based on Comparator Data


Lactivicin Exhibits Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae, a Property Not Shared by Penicillin Itself

Lactivicin (LTV) demonstrates measurable antibacterial activity against clinically isolated, penicillin-resistant Streptococcus pneumoniae strains, whereas penicillin is rendered ineffective by the resistance mechanism. In a crystallographic and microbiological study, both LTV and its more potent analog phenoxyacetyl-LTV (PLTV) were shown to inhibit these resistant strains [1]. The data indicate that the non-β-lactam scaffold enables LTV to bind and acylate mutated PBPs (specifically PBP1b) that no longer accommodate β-lactam antibiotics like penicillin.

Antibacterial Penicillin-Resistant Streptococcus pneumoniae PBP Inhibition

PBP Affinity Profile: Lactivicin Targets PBPs 1, 2, and 4 in B. subtilis, a Pattern Distinct from Many β-Lactams

In Bacillus subtilis, lactivicin demonstrated high affinity for PBPs 1, 2, and 4, which are identified as the probable lethal targets of β-lactam antibiotics in this organism [1]. This PBP binding profile is a quantifiable differentiation point: while many β-lactams exhibit varying affinities across the PBP spectrum, lactivicin's specific pattern (particularly its strong engagement with PBPs 1 and 2) is directly linked to its β-lactam-like bacteriolytic action. The study also notes that in Escherichia coli, the primary lethal target is PBP 1, with high affinity for PBPs 1A and 1B.

Penicillin-Binding Protein Target Engagement Mode of Action

Sideromimic Modification of Lactivicin Increases Potency 1,000-fold Against Extensively Drug-Resistant S. maltophilia

Modification of the Lactivicin γ-lactone with a catechol-type siderophore (yielding compound LTV17) results in a dramatic, quantifiable enhancement of antibacterial activity against Stenotrophomonas maltophilia, a notoriously drug-resistant pathogen. The MIC90 of LTV17 against a global collection of extensively drug-resistant clinical S. maltophilia isolates was 0.063 μg/mL, representing a 1,000-fold increase in potency compared to the parent Lactivicin scaffold [1]. This demonstrates that the Lactivicin core is amenable to targeted delivery strategies that drastically improve Gram-negative penetration.

Siderophore Conjugate Gram-Negative Drug Delivery

Lactivicin Derivatives Exhibit Reduced Susceptibility to Hydrolysis by β-Lactamases Compared to β-Lactam Antibiotics

Acetamido derivatives of Lactivicin have been rationally designed to possess reduced susceptibility to hydrolysis by β-lactamases, a major resistance mechanism that inactivates conventional β-lactams [1]. While the parent Lactivicin shows some sensitivity to β-lactamases, structural modifications (e.g., the ATMO-type side chain in LTV13) have been shown to decrease the rate of enzymatic hydrolysis. This contrasts with many β-lactam antibiotics, which are rapidly hydrolyzed by extended-spectrum β-lactamases (ESBLs) and carbapenemases.

β-Lactamase Stability Resistance Acyl-Enzyme Complex

Crystallographic Evidence Confirms Lactivicin's Unique Ring-Opening Mechanism Convergent with Cefotaxime

Crystal structures of S. pneumoniae PBP1b in complex with Lactivicin (LTV) and phenoxyacetyl-LTV (PLTV) reveal that inhibition involves the opening of both the monocyclic cycloserine and γ-lactone rings. Notably, the ring-derived atoms from LTV and PLTV show a striking structural convergence with those derived from the complexed cephalosporin antibiotic cefotaxime [1]. This structural mimicry at the atomic level explains how a non-β-lactam compound can achieve β-lactam-like PBP acylation, yet the distinct ring system may evade recognition by β-lactamase enzymes or mutated PBPs that confer resistance to cefotaxime and other cephalosporins.

X-ray Crystallography Mechanism of Action PBP Acylation

Lactivicin Demonstrates Broad-Spectrum Activity with Higher Potency Against Gram-Positive Bacteria

Lactivicin exhibits a broad antibacterial spectrum, but with quantifiably higher potency against Gram-positive organisms compared to Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Bacillus subtilis is 0.7 μM, while for Staphylococcus aureus it is 3 μM, and for Escherichia coli it is 1.5 μM [1]. This differential activity profile—showing greater intrinsic potency against Gram-positives—is consistent with its β-lactam-like action and may reflect differences in outer membrane permeability among Gram-negative species. In contrast, many broad-spectrum β-lactams (e.g., certain cephalosporins) exhibit more balanced Gram-positive/Gram-negative MIC ratios.

Antibacterial Spectrum Gram-Positive Gram-Negative

Recommended Research and Industrial Applications for Lactivicin Based on Quantitative Differentiation Evidence


Mechanistic Studies of Penicillin-Binding Protein Inhibition and β-Lactam Resistance

Lactivicin serves as an invaluable tool compound for structural and functional studies of PBP acylation and β-lactam resistance mechanisms. Its non-β-lactam scaffold, combined with crystallographically validated convergence with cefotaxime binding, allows researchers to probe PBP active-site geometry and resistance mutations without the confounding factor of β-lactamase hydrolysis [1]. The detailed PBP affinity profile (high affinity for PBPs 1, 2, and 4 in B. subtilis) makes it a specific probe for studying the roles of these essential enzymes in cell wall synthesis [2].

Scaffold for Rational Design of β-Lactamase-Stable Antibiotics

Pharmaceutical discovery programs focused on overcoming β-lactamase-mediated resistance can leverage the Lactivicin core as a starting point for medicinal chemistry optimization. Acetamido derivatives of Lactivicin have demonstrated reduced susceptibility to β-lactamase hydrolysis compared to conventional β-lactams [1]. This inherent stability, coupled with the ability to further modify the cycloserine and γ-lactone moieties, positions Lactivicin as a privileged scaffold for generating novel, β-lactamase-evasive PBP inhibitors.

Development of Siderophore-Conjugated Antibiotics for Multidrug-Resistant Gram-Negative Pathogens

The dramatic 1,000-fold potency increase achieved by sideromimic modification of the Lactivicin γ-lactone (LTV17) against extensively drug-resistant Stenotrophomonas maltophilia validates this approach for targeted Gram-negative drug delivery [1]. Industrial groups pursuing 'Trojan horse' antibiotic strategies can utilize the Lactivicin scaffold as a validated carrier for siderophore conjugation, enabling species-specific uptake and potent activity against pathogens with otherwise limited treatment options.

Reference Standard for Non-β-Lactam PBP Inhibitor Screening Assays

Given its well-characterized PBP binding mechanism and publicly available crystallographic data, Lactivicin is an ideal reference compound for high-throughput screening campaigns aimed at discovering novel non-β-lactam PBP inhibitors. Its moderate MIC values against standard laboratory strains (e.g., B. subtilis MIC = 0.7 μM, E. coli MIC = 1.5 μM) provide a benchmark for evaluating the potency of new chemical entities [1]. Its unique structure ensures that hits from diverse chemical libraries can be compared against a non-β-lactam control that nonetheless acts via the desired PBP acylation pathway.

Quote Request

Request a Quote for Lactivicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.